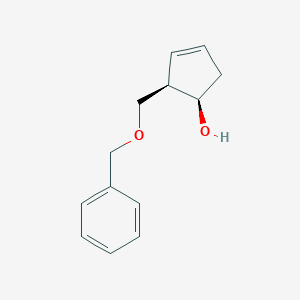
(1R,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-2-(Phenylmethoxymethyl)cyclopent-3-en-1-ol is a chiral organic compound with a cyclopentene ring substituted with a phenylmethoxymethyl group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Phenylmethoxymethyl)cyclopent-3-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentadiene and benzyl alcohol.
Reaction Conditions: The cyclopentadiene undergoes a Diels-Alder reaction with a suitable dienophile to form a cyclohexene intermediate. This intermediate is then subjected to a series of functional group transformations, including hydroxylation and benzylation, to yield the final product.
Catalysts and Reagents: Common reagents used in these reactions include Lewis acids for the Diels-Alder reaction and bases for the hydroxylation and benzylation steps.
Industrial Production Methods
In an industrial setting, the production of (1R,2R)-2-(Phenylmethoxymethyl)cyclopent-3-en-1-ol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the Diels-Alder reaction and subsequent functional group transformations.
Purification Techniques: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
化学反应分析
Types of Reactions
(1R,2R)-2-(Phenylmethoxymethyl)cyclopent-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a cyclopentane derivative.
Substitution: The phenylmethoxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Cyclopentane derivatives.
Substitution Products: Various substituted cyclopentene derivatives.
科学研究应用
(1R,2R)-2-(Phenylmethoxymethyl)cyclopent-3-en-1-ol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of (1R,2R)-2-(Phenylmethoxymethyl)cyclopent-3-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenylmethoxymethyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
(1R,2S)-2-(Phenylmethoxymethyl)cyclopent-3-en-1-ol: A diastereomer with different stereochemistry.
(1R,2R)-2-(Methoxymethyl)cyclopent-3-en-1-ol: Lacks the phenyl group.
(1R,2R)-2-(Phenylmethyl)cyclopent-3-en-1-ol: Lacks the methoxy group.
Uniqueness
(1R,2R)-2-(Phenylmethoxymethyl)cyclopent-3-en-1-ol is unique due to its specific stereochemistry and the presence of both phenylmethoxymethyl and hydroxyl groups
生物活性
(1R,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol, a compound with the molecular formula C13H16O2, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, alongside data tables summarizing research findings.
Chemical Structure and Properties
The compound features a cyclopentene core substituted with a benzyloxy group and a hydroxymethyl group. Its structural characteristics contribute to its reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Binding Affinity : The hydroxyl and benzyloxy groups enhance the compound's binding to enzymes and receptors, potentially modulating their activity.
- Enzymatic Interaction : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated .
Antiviral Activity
Research has indicated that derivatives of this compound may exhibit antiviral properties. For instance, related compounds have shown selective activity against HIV without significant cytotoxicity in cell cultures . However, this compound itself has not been extensively tested for direct antiviral effects.
Antitumor Properties
Some studies have highlighted the potential of cyclopentene derivatives in anticancer applications. While this compound has not been directly evaluated for antitumor activity, related compounds have demonstrated effects against various cancer cell lines .
Other Biological Effects
The compound's structural analogs have been investigated for additional biological activities, including:
- Antioxidant Activity : Compounds with similar structures have shown potential in scavenging free radicals, which could imply a protective role against oxidative stress .
- Anti-inflammatory Effects : Some derivatives have been evaluated for their ability to modulate inflammatory responses .
Case Studies and Research Findings
属性
IUPAC Name |
(1R,2R)-2-(phenylmethoxymethyl)cyclopent-3-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-13-8-4-7-12(13)10-15-9-11-5-2-1-3-6-11/h1-7,12-14H,8-10H2/t12-,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACMQXMZXZTKIV-CHWSQXEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(C1O)COCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@@H]([C@@H]1O)COCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














